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molecular formula C10H12N2 B1308131 3-[(Dimethylamino)methyl]benzonitrile CAS No. 42967-27-1

3-[(Dimethylamino)methyl]benzonitrile

Cat. No. B1308131
M. Wt: 160.22 g/mol
InChI Key: CWBMFVGIEVNOTQ-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

A mixture of 3-(bromomethyl)-benzonitrile (3 g, 15.3 mmol) and a solution of 40% dimethylamine in water was heated in a sealed teflon vessel under microwave irradiation (7 min, 600 watts, 150° C., 11 bar). After cooling the resulting mixture was partioned between water and ether, the aqueous phase was extracted three times with ether, washed with satd. NaCl then dried with Na2SO4 and the solvent evaporated. The resulting yellow oil was distilled in a Kugelrohr apparatus at 60-80° C. and 0.002 mbar affording the title compound (1.53 g, 9.55 mmol, 62% yield) as a pale yellow oil. MS: m/e=160 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH3:11][NH:12][CH3:13].CCOCC>O>[CH3:11][N:12]([CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])[CH3:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCC=1C=C(C#N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the resulting mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with ether
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl then dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting yellow oil was distilled in a Kugelrohr apparatus at 60-80° C.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.55 mmol
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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